N-(3-methoxyphenyl)ethanediamide
Description
N-(3-Methoxyphenyl)ethanediamide (referred to as compound 3k in ) is a pyridinyl-thiazolyl carboxamide derivative with a methoxyphenyl substituent. Its structure features a thiazole ring linked to a pyridinyl group and a 3-methoxyphenyl ethanediamide moiety (Fig. 1). This compound was developed as part of a series of angiogenesis inhibitors targeting vascular endothelial growth factor (VEGF) signaling pathways. In preclinical studies, 3k demonstrated potent antiangiogenic activity, suppressing human umbilical vein endothelial cell (HUVEC) colony formation and migration at nanomolar concentrations. It also inhibited VEGF-induced angiogenesis in aortic ring and chick embryo chorioallantoic membrane (CAM) models, outperforming the reference drug Vandetanib in some assays .
Properties
IUPAC Name |
N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-7-4-2-3-6(5-7)11-9(13)8(10)12/h2-5H,1H3,(H2,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYHLSNASGHCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)ethanediamide typically involves the reaction of 3-methoxyaniline with ethyl chloroformate, followed by the addition of ammonia to form the ethanediamide structure. The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(3-hydroxyphenyl)ethanediamide.
Reduction: The compound can be reduced to form N-(3-methoxyphenyl)ethanediamine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: N-(3-hydroxyphenyl)ethanediamide
Reduction: N-(3-methoxyphenyl)ethanediamine
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
N-(3-methoxyphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The methoxy group enhances its ability to interact with biological membranes, facilitating its entry into cells. Once inside, it can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
N-(3-Methoxyphenyl)ethanediamide belongs to the ethanediamide (oxalamide) class, characterized by two amide bonds linked to a central ethane backbone. Below is a comparative analysis of 3k with structurally or functionally related compounds from diverse applications:
Key Comparative Insights
Ethanediamide Core vs. Other Amide Derivatives
- 3k , QOD , and the N-Ethyl sulfonyl derivative share the ethanediamide backbone, which enhances hydrogen-bonding capacity and target selectivity. In contrast, benzothiazole acetamides () and 3-chloro-N-phenyl-phthalimide () lack this feature, instead relying on single amide or imide groups for activity .
Biological Activity and Target Specificity 3k’s thiazole-pyridinyl framework enables potent VEGF pathway inhibition, critical for its antiangiogenic effects. The methoxyphenyl group enhances solubility and target binding . QOD’s benzodioxol and tetrahydroquinolinyl substituents optimize binding to falcipain-2, a protease essential for malaria parasite survival . Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) are structurally distinct but share 3k’s aromaticity; their chloro and phenyl groups facilitate polymerization in material science applications .
Therapeutic vs. Non-Therapeutic Applications 3k and QOD are bioactive molecules with clear therapeutic roles (cancer and malaria, respectively). 3-Chloro-N-phenyl-phthalimide is exclusively used in polymer chemistry, highlighting the structural versatility of amide/imide derivatives .
Research Findings and Limitations
- 3k ’s efficacy in suppressing HUVEC migration (IC₅₀: 0.8 µM) and tumor growth (65% inhibition at 30 mg/kg) surpasses early-generation antiangiogenics like Vandetanib . However, direct comparisons with QOD or benzothiazole acetamides are absent in the evidence.
- Structural analogues like the N-Ethyl sulfonyl derivative and benzothiazole acetamides underscore the importance of substituent-driven activity but lack explicit biological data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
